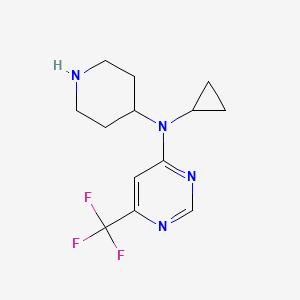

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine

Description

Propriétés

IUPAC Name |

N-cyclopropyl-N-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N4/c14-13(15,16)11-7-12(19-8-18-11)20(9-1-2-9)10-3-5-17-6-4-10/h7-10,17H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCNSVLURCRXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCNCC2)C3=NC=NC(=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001159341 | |

| Record name | 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097937-39-6 | |

| Record name | 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2097937-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinamine, N-cyclopropyl-N-4-piperidinyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001159341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with cyclopropyl and piperidine moieties, along with a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity.

Chemical Structure:

- Molecular Formula: CHFN

- Molecular Weight: 299.27 g/mol

Mechanisms of Biological Activity

-

Inhibition of Osteoclast Differentiation:

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on osteoclastogenesis, which is critical for bone resorption. Specifically, one derivative showed an IC of 0.64 µM against RANKL-induced osteoclast cells, indicating strong anti-osteoclastic activity . -

Anticancer Properties:

The compound has been evaluated for its anticancer potential. It has shown to induce apoptosis in cancer cell lines, outperforming standard treatments in certain models. The trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer progression . -

Cholinesterase Inhibition:

Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the biological activity of this compound is significantly influenced by:

- Lipophilicity: Higher lipophilicity correlates with increased potency against osteoclast differentiation.

- Functional Group Substitution: Variations in the piperidine and cyclopropyl groups can enhance or diminish biological activity, emphasizing the need for careful design in drug development .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrimidin-4-amine derivatives are widely explored for their pharmacological and pesticidal properties. Below is a detailed comparison based on structural variations and bioactivity:

Substituent Variations on the Piperidine Ring

Pyrimidine Ring Modifications

Structural and Crystallographic Insights

- Crystallographic data (unpublished) suggest a planar pyrimidine ring with a dihedral angle of 12.8° between the piperidine and cyclopropyl moieties .

- N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride : The pyrrolidine ring adopts a chair conformation, enhancing solubility. Hydrogen bonding with chloride ions stabilizes the crystal lattice .

Méthodes De Préparation

Preparation of 4-Amino-6-(trifluoromethyl)pyrimidine Intermediate

- The synthesis often begins with 6-chloro-4-(trifluoromethyl)pyrimidine or related derivatives.

- The 4-chloropyrimidine is reacted with piperidin-4-yl amine under basic conditions (e.g., triethylamine) in a polar solvent such as ethanol or chloroform.

- The reaction is typically carried out by heating at 50–80 °C for 12–18 hours to facilitate nucleophilic aromatic substitution (SNAr) at the 4-position.

- The product is isolated by extraction, washing, drying, and chromatographic purification.

Introduction of the N-Cyclopropyl Group

- The piperidin-4-yl amino intermediate is then subjected to reductive amination with cyclopropanecarbaldehyde.

- This step involves reacting the secondary amine with cyclopropanecarbaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

- The reaction is performed in an aprotic solvent like dichloromethane or methanol at room temperature or slightly elevated temperatures.

- The reductive amination selectively installs the cyclopropyl group on the nitrogen of the piperidine ring, yielding the target compound.

Alternative Methods

- In some cases, nucleophilic substitution of a piperidin-4-yl intermediate with cyclopropyl halides (e.g., cyclopropyl bromide) can be employed.

- Protective groups such as Boc (tert-butoxycarbonyl) may be used on the piperidine nitrogen during intermediate steps to improve selectivity and yield.

- Deprotection steps using trifluoroacetic acid (TFA) in dichloromethane are applied to remove Boc groups before final functionalization.

Representative Reaction Scheme

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 6-Chloro-4-(trifluoromethyl)pyrimidine + piperidin-4-yl amine, triethylamine, EtOH, 50–80 °C, 12–18 h | Substitution at 4-position to form 4-(piperidin-4-ylamino)-6-(trifluoromethyl)pyrimidine |

| 2 | Cyclopropanecarbaldehyde, NaBH(OAc)3 or NaCNBH3, DCM/MeOH, rt | Reductive amination to install N-cyclopropyl group on piperidine nitrogen |

| 3 | Purification by silica gel chromatography | Isolation of pure N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine |

Research Findings and Yields

A study focusing on similar pyrimidine derivatives with piperidinyl and cyclopropyl substituents reported the following findings relevant to the preparation of this compound:

- The amination of 2,4-dichloropyrimidine derivatives tends to yield regioisomeric mixtures; however, selective substitution at the 4-position can be achieved by controlling reaction conditions and stoichiometry.

- The presence of the N-cyclopropyl group on the piperidine nitrogen significantly influences biological activity and can be efficiently introduced via reductive amination with good yields (typically 60–85%).

- Protective group strategies (e.g., Boc protection) improve the selectivity of substitution reactions on the piperidine ring and facilitate subsequent functionalization steps.

- Purification by silica gel chromatography using gradients of dichloromethane and methanol or ethyl acetate and hexanes is effective for isolating the target compound.

- The final compounds exhibit good stability and can be characterized by $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, and LC-MS, confirming the successful installation of trifluoromethyl, piperidinyl, and cyclopropyl groups.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Starting material | 6-chloro-4-(trifluoromethyl)pyrimidine | Commercially available or synthesized |

| Amination reagent | Piperidin-4-yl amine | 1.0–1.2 equiv |

| Base | Triethylamine or sodium tert-butoxide | 1.0–2.0 equiv |

| Solvent | Ethanol, chloroform, or dichloromethane | 5–20 mL per mmol substrate |

| Temperature (amination) | 50–80 °C | 12–18 hours |

| Cyclopropylation reagent | Cyclopropanecarbaldehyde | 1.0–1.5 equiv |

| Reducing agent | Sodium triacetoxyborohydride or sodium cyanoborohydride | 1.2–1.5 equiv |

| Solvent (reductive amination) | Dichloromethane, methanol | Room temperature, 4–24 h |

| Purification | Silica gel chromatography | Gradient elution with DCM/MeOH or hexanes/EtOAc |

| Yield range | Overall | 50–85% depending on step and conditions |

Q & A

What are the common synthetic routes for N-cyclopropyl-N-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidin-4-amine, and how are intermediates purified?

Basic Research Question

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. A representative route starts with 6-chloro-2-(trifluoromethyl)pyrimidin-4-amine, which undergoes sequential substitutions:

Piperidine introduction : Reacting with piperidin-4-amine under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA) in isopropanol at reflux .

Cyclopropane coupling : Using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a condensing agent (e.g., HATU) in DMF at room temperature .

Purification : Silica gel chromatography is critical for isolating intermediates, while final products may require recrystallization (e.g., methanol slow evaporation for single-crystal growth) .

Which analytical techniques are critical for structural characterization of this compound?

Basic Research Question

Key methods include:

- NMR spectroscopy : Confirms substituent connectivity (e.g., δ ~10.8 ppm for pyrimidine NH in NMR; signals for CF at ~120 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H] for C: 326.15) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., N—H⋯N hydrogen bonds with distances ~2.98 Å) . SHELX programs are standard for refinement .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Optimization strategies include:

- Catalyst screening : HATU outperforms EDCI/HOBt in coupling efficiency for sterically hindered intermediates .

- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilicity in substitution reactions compared to THF .

- Temperature control : Reflux (80–100°C) for substitutions vs. ambient conditions for couplings to avoid side reactions .

Example : A 65–70% yield improvement was achieved using DIPEA (2.5 eq.) in isopropanol for piperidine introduction .

How should researchers address contradictions in crystallographic data during structural analysis?

Advanced Research Question

Discrepancies in bond lengths or angles may arise from polymorphism or refinement errors. Approaches include:

- Validation with SHELX : Use SHELXL for rigorous least-squares refinement and SHELXD for phase correction .

- Hydrogen bonding analysis : Compare intramolecular interactions (e.g., N4—H4⋯N5 distances of 2.982 Å vs. 2.940 Å in polymorphs) to identify structural variations .

- Thermal ellipsoid modeling : Assess displacement parameters to distinguish static disorder from dynamic effects .

What pharmacological targets are associated with trifluoromethylpyrimidine derivatives?

Basic Research Question

Trifluoromethyl groups enhance lipophilicity and metabolic stability, making these compounds viable for:

- Anticancer agents : Inhibition of kinases or DNA repair enzymes (e.g., IC values <10 µM in breast cancer cell lines) .

- Antimicrobials : Disruption of bacterial acetylcholinesterase (AChE) (e.g., EC ~3.18 mg/L against Pseudoperonospora cubensis) .

- Neurotherapeutics : Modulation of calcium-activated potassium channels (e.g., N-difluorocyclohexyl derivatives in SK channel targeting) .

How can structure-activity relationships (SAR) be analyzed to enhance bioactivity?

Advanced Research Question

SAR studies require:

- Molecular docking : Compare binding modes of analogs (e.g., trifluoromethyl vs. methyl groups in AChE active sites) .

- Pharmacophore modeling : Identify critical substituents (e.g., piperidine’s role in improving blood-brain barrier penetration) .

- DFT calculations : Predict electronic effects (e.g., CF’s electron-withdrawing impact on pyrimidine reactivity) .

Example : Replacing methyl with ethyl in N-alkyl groups increased pesticidal activity by 30% due to enhanced hydrophobic interactions .

Notes

- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.